2-Bromo-6-cyclopropoxypyridine
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Description
2-Bromo-6-cyclopropoxypyridine is a chemical compound with the molecular formula C8H8BrNO . It is used in the field of chemistry for various purposes .
Molecular Structure Analysis
The molecular structure of 2-Bromo-6-cyclopropoxypyridine can be analyzed using various methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The molecular electrostatic potential (MEP) can be computed using the B3LYP/6-311++G (d,p) level of theory .
Physical And Chemical Properties Analysis
2-Bromo-6-cyclopropoxypyridine has a predicted boiling point of 257.6±20.0 °C and a predicted density of 1.620±0.06 g/cm3 . The acidity coefficient (pKa) is predicted to be -0.31±0.12 .
Scientific Research Applications
Spectroscopic and Computational Analysis
A study conducted by Vural and Kara (2017) utilized spectroscopic techniques like Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) to characterize the structural and vibrational aspects of a similar compound, 5-Bromo-2-(trifluoromethyl)pyridine. This research employed Density Functional Theory (DFT) for geometric optimization and explored its non-linear optical (NLO) properties, indicating the compound's potential in material science and molecular electronics applications (Vural & Kara, 2017).
Chemical Synthesis and Modification
In the realm of synthetic chemistry, 2-Bromo-6-chloro- and 6-bromo-2-chloropyridin-3-yl deoxyribonucleosides were created through Heck coupling. This research emphasized the chemoselective transformations of bromo-chloropyridine C-nucleosides, paving the way for a library of disubstituted pyridine C-deoxyribonucleosides, demonstrating the compound's utility in creating complex molecular structures (Kubelka et al., 2013).
Molecular Structure and Docking Studies
Another study explored the synthesis of novel bromo-imidazo[4,5-b]pyridine derivatives and their potential as tyrosyl-tRNA synthetase inhibitors. The research involved a systematic approach to synthesize these compounds and carried out molecular docking studies to ascertain their binding affinities, highlighting the compound's potential in therapeutic applications (Jabri et al., 2023).
properties
IUPAC Name |
2-bromo-6-cyclopropyloxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c9-7-2-1-3-8(10-7)11-6-4-5-6/h1-3,6H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAKZOABQOLCNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=NC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-cyclopropoxypyridine | |
CAS RN |
1209458-63-8 |
Source
|
Record name | 2-bromo-6-cyclopropoxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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